ML141
描述
Structure
3D Structure
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML141: A Deep Dive into its Mechanism of Action as a Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML141 has emerged as a critical chemical probe for elucidating the complex roles of Cdc42, a member of the Rho family of small GTPases. This small molecule acts as a potent, selective, reversible, and non-competitive allosteric inhibitor of Cdc42.[1][2][3][4] By binding to an allosteric site, this compound effectively locks the GTPase in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting a cascade of cellular processes.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on Cdc42, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
Cdc42 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][5] The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), while GTPase Activating Proteins (GAPs) promote its inactivation.[6] In its active form, Cdc42 interacts with a variety of downstream effector proteins to regulate critical cellular functions, including cytoskeletal organization, cell cycle progression, and signal transduction.[3][7]
This compound exerts its inhibitory effect through a non-competitive mechanism.[1][8] It does not compete with GTP for the nucleotide-binding pocket.[6][9] Instead, it binds to a distinct allosteric site on the Cdc42 protein.[2][3][6] This binding event is thought to induce a conformational change in Cdc42 that prevents it from adopting its active conformation, even in the presence of GTP.[3] Consequently, the interaction between Cdc42 and its downstream effectors, such as p21-activated kinase (PAK), is blocked, leading to the inhibition of Cdc42-mediated signaling pathways.[7][10]
Signaling Pathway Diagram
Caption: Cdc42 signaling and this compound inhibition pathway.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound on Cdc42
| Target | Assay Condition | IC50 (µM) | Reference |
| Nucleotide-depleted Cdc42-wt | 1 mM Mg2+, 1 nM BODIPY-FL-GTP | ~0.2 | [1][8] |
| Cdc42-wt | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 2.6 | [1][8] |
| Cdc42 activated mutant (Q61L) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 5.4 | [1][8] |
| Cdc42-wt | G-LISA (3T3 cells) | <10 | [1] |
| Cdc42-wt | Filopodia formation (3T3 cells) | <10 | [1] |
Table 2: Selectivity Profile of this compound against other Rho Family GTPases
| Target | Assay Condition | IC50 (µM) | Reference |
| Rac1-wt | Multiplex in vitro binding assay | >100 | [1][8] |
| Rac1 activated mutant | Multiplex in vitro binding assay | >100 | [8] |
| Rab2a-wt | Multiplex in vitro binding assay | >100 | [8] |
| Rab7-wt | Multiplex in vitro binding assay | >100 | [1][8] |
| Ras-wt | Multiplex in vitro binding assay | >100 | [1][8] |
| Ras activated mutant | Multiplex in vitro binding assay | >100 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on Cdc42.
In Vitro Cdc42 GTP-Binding Assay (BODIPY-FL-GTP)
This assay measures the ability of this compound to inhibit the binding of a fluorescent GTP analog (BODIPY-FL-GTP) to Cdc42.
Materials:
-
Purified recombinant Cdc42 protein (wild-type or mutant)
-
BODIPY-FL-GTP
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
EDTA solution: 0.5 M EDTA (pH 8.0)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of nucleotide-depleted Cdc42 by incubating the protein with 10 mM EDTA for 20 minutes at 30°C to facilitate the release of bound nucleotides.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions.
-
Add 40 µL of the nucleotide-depleted Cdc42 solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 40 µL of BODIPY-FL-GTP solution (final concentration ~1 nM) to each well to initiate the binding reaction.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader with appropriate filters for BODIPY-FL.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
Experimental Workflow: In Vitro GTP-Binding Assay
Caption: Workflow for the in vitro GTP-binding assay.
Cdc42 Activation Assay (G-LISA)
The G-LISA (GTPase-linked immunosorbent assay) is a cell-based assay that quantitatively measures the level of active, GTP-bound Cdc42 in cell lysates.[1]
Materials:
-
Swiss 3T3 cells (or other suitable cell line)
-
Cell culture medium and serum
-
This compound
-
Epidermal Growth Factor (EGF)
-
G-LISA Activation Assay Kit (containing Cdc42-GTP binding plate, lysis buffer, wash buffer, antigen presenting buffer, primary antibody, secondary antibody, and detection reagents)
-
Microplate reader
Procedure:
-
Seed Swiss 3T3 cells in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 10 ng/mL EGF for 2 minutes to activate Cdc42.
-
Wash the cells with ice-cold PBS and lyse them using the G-LISA lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each lysate to the wells of the Cdc42-GTP binding plate.
-
Follow the G-LISA kit manufacturer's instructions for incubation, washing, antibody additions, and signal development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the amount of active Cdc42 in each sample relative to the controls.
Filopodia Formation Assay
This cell-based imaging assay assesses the effect of this compound on the formation of filopodia, which are actin-rich finger-like protrusions on the cell surface regulated by Cdc42.
Materials:
-
Swiss 3T3 cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Bradykinin (B550075) (or other filopodia-inducing agent)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescence microscope
Procedure:
-
Seed Swiss 3T3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with bradykinin for 10-15 minutes to induce filopodia formation.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin for 30 minutes.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell.
Downstream Effects and Cellular Consequences
The inhibition of Cdc42 by this compound leads to a variety of downstream cellular effects, validating its mechanism of action and highlighting the diverse roles of Cdc42.
-
Inhibition of Filopodia Formation: As detailed in the protocol above, this compound effectively blocks the formation of filopodia in various cell types, a hallmark of Cdc42 activity.[1][3]
-
Reduced Cell Migration: Cdc42 is a key regulator of cell motility. This compound has been shown to inhibit the migration of cancer cells in a dose-dependent manner.[3]
-
Impact on Cell Polarity: By disrupting the organization of the actin cytoskeleton, this compound can interfere with the establishment and maintenance of cell polarity.[7]
-
Inhibition of Viral Infection: Some viruses hijack the host cell's actin cytoskeleton for entry and propagation. This compound has been shown to inhibit the infection of certain Cdc42-regulated viruses.[3]
Conclusion
This compound is a well-characterized and highly selective inhibitor of Cdc42 GTPase. Its non-competitive, allosteric mechanism of action provides a powerful tool for dissecting the intricate signaling networks governed by Cdc42. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of Cdc42-mediated cellular processes and its implications in various disease states. The continued use of this chemical probe will undoubtedly lead to further insights into the multifaceted roles of this critical molecular switch.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc42/Rac1 GTPase Inhibitor, this compound [sigmaaldrich.com]
- 9. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
ML141: A Technical Guide to a Selective Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes.[1][2] It functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to control signaling pathways involved in cytoskeletal dynamics, cell polarity, cell cycle progression, and vesicle trafficking.[1][3][4] Dysregulation of Cdc42 activity is implicated in the pathophysiology of various diseases, including cancer, immune disorders, and neurological conditions.[3][5] Consequently, the development of selective inhibitors for Cdc42 is of significant interest for both basic research and therapeutic applications.[2][6]
ML141 (also known as CID-2950007) has emerged as a potent, selective, and reversible non-competitive inhibitor of Cdc42.[2][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as an allosteric inhibitor of Cdc42.[3][7] It does not compete with GTP for binding to the active site. Instead, it is thought to bind to a distinct allosteric pocket on the Cdc42 protein.[3][8] This binding event induces a conformational change in Cdc42, leading to the dissociation of the bound guanine (B1146940) nucleotide and locking the protein in an inactive state.[3] This non-competitive mechanism contributes to its selectivity and efficacy in inhibiting Cdc42 function.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound against Cdc42
| Target | Assay Conditions | IC50 / EC50 (µM) | Reference(s) |
| Cdc42 (wild type) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 2.6 | [6] |
| Cdc42 (Q61L mutant) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 5.4 | [6] |
| Nucleotide-depleted Cdc42 | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | 0.2 | [6] |
| Cdc42 (wild type) | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~4 | [6] |
| Cdc42 (Q61L mutant) | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~4 | [6] |
| Cdc42 (wild type) | EC50 | 2.1 | [7] |
| Cdc42 (Q61L mutant) | EC50 | 2.6 | [7] |
Table 2: Selectivity Profile of this compound
| Target | Assay Conditions | Activity | Reference(s) |
| Rac1 | Up to 100 µM | No appreciable inhibition | [6] |
| RhoA | Up to 100 µM | < 10% inhibition | [6] |
| Rab2 | Up to 100 µM | No appreciable inhibition | [6] |
| Rab7 | Up to 100 µM | No appreciable inhibition | [6] |
| Ras | Up to 100 µM | No appreciable inhibition | [6] |
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound are provided below.
Cdc42 Activity Assays
This assay measures the amount of active, GTP-bound Cdc42 in cell lysates.
-
Principle: The p21-binding domain (PBD) of p21-activated kinase (PAK) specifically binds to the GTP-bound form of Cdc42. PBD-conjugated beads are used to pull down active Cdc42, which is then detected by Western blotting.
-
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in Mg²⁺ Lysis/Wash Buffer (MLB) containing protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 5-10 minutes at 4°C.
-
-
Affinity Precipitation:
-
Normalize protein concentrations of the lysates.
-
To 0.5-1 mg of total protein, add PAK-PBD agarose (B213101) or magnetic beads.
-
Incubate for 45-60 minutes at 4°C with gentle rocking.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads three times with MLB.
-
-
Elution and Detection:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody.
-
Detect with a secondary antibody and visualize using chemiluminescence.
-
-
This is a quantitative, colorimetric assay for Cdc42 activation.
-
Principle: A 96-well plate is coated with a Cdc42-GTP binding protein. Cell lysates are added, and the active Cdc42 binds to the plate. The bound GTPase is detected with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.
-
Protocol:
-
Cell Lysis: Prepare cell lysates as described for the PAK-PBD pulldown assay.
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the G-LISA™ plate.
-
Incubate to allow binding of active Cdc42.
-
Wash the wells to remove unbound protein.
-
Add anti-Cdc42 primary antibody.
-
Wash and add HRP-conjugated secondary antibody.
-
Add colorimetric substrate and measure absorbance at 490 nm.
-
-
Cellular Assays
This assay assesses the effect of this compound on a key cellular process regulated by Cdc42.
-
Principle: Cdc42 is essential for the formation of filopodia, which are thin, actin-rich plasma membrane protrusions.[3]
-
Protocol:
-
Cell Culture and Treatment:
-
Plate Swiss 3T3 fibroblasts on coverslips.
-
Starve cells in serum-free medium.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Stimulate with a filopodia-inducing agent such as bradykinin (B550075) (100 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for F-actin with fluorescently labeled phalloidin.
-
Image the cells using fluorescence microscopy.
-
-
Quantification:
-
Quantify the number and length of filopodia per cell using image analysis software.
-
-
This assay measures the effect of this compound on the migratory capacity of cells.
-
Principle: Cells migrate through a porous membrane in a Transwell insert towards a chemoattractant.
-
Protocol:
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Resuspend cells (e.g., ovarian cancer cell lines OVCA429 or SKOV3ip) in serum-free medium containing this compound or vehicle.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate for 8-24 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Cytotoxicity Assay
This assay determines the concentration range at which this compound is non-toxic to cells.
-
Principle: Assays such as MTT or LDH release are used to measure cell viability and membrane integrity, respectively.
-
Protocol (MTT Assay):
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.
-
-
In Vivo Applications
This compound has been utilized in preclinical in vivo models to investigate the physiological roles of Cdc42. For example, intracerebroventricular injection of this compound in mice has been shown to induce anxiety-like behavior, providing evidence for the role of Cdc42 in the central nervous system.[3] Additionally, this compound has been demonstrated to enhance G-CSF-induced hematopoietic stem and progenitor cell mobilization in mice.[9]
Conclusion
This compound is a valuable pharmacological tool for studying the diverse functions of Cdc42. Its high selectivity and well-characterized mechanism of action make it a superior probe compared to less specific inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate Cdc42-mediated signaling pathways in health and disease. Further studies with this compound are warranted to explore its full therapeutic potential.
References
- 1. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cdc42 inhibitor this compound enhances G-CSF-induced hematopoietic stem and progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gentaur.com [gentaur.com]
- 9. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
ML141 Protocol for In Vitro Cell-Based Assays: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase Cdc42.[1][2][3] It functions by binding to an allosteric site on Cdc42, which prevents the binding of GTP and locks the protein in an inactive, GDP-bound state.[1] This targeted inhibition of Cdc42 makes this compound a valuable tool for investigating the diverse cellular processes regulated by this key molecular switch, including cytoskeleton organization, cell cycle progression, and signal transduction.[1] Due to its high selectivity for Cdc42 over other Rho GTPases such as Rac1 and RhoA, this compound allows for the specific interrogation of Cdc42-mediated signaling pathways.[1][2][3]
This application note provides detailed protocols for the use of this compound in a variety of in vitro cell-based assays to study its effects on cell migration, filopodia formation, and Cdc42 activity.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various cell lines and assay formats. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. It is important to note that IC50 values can vary depending on the cell line, assay duration, and the specific endpoint measured.[4][5][6][7]
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Ovarian Cancer (OVCA429, SKOV3ip) | Cell Migration | N/A | Dose-dependent inhibition | [1] |
| 3T3 Fibroblasts | Filopodia Formation | IC50 | <10 | [2] |
| Various Cancer Cell Lines | Cytotoxicity | IC50 | 10 - 50 | [8] |
| Cdc42 wild-type | Biochemical Assay | EC50 | 2.1 | |
| Cdc42 Q61L mutant | Biochemical Assay | EC50 | 2.6 | |
| Nucleotide-depleted Cdc42-wt | Biochemical Assay | IC50 | 0.2 | [9] |
| Cdc42-wt (with EDTA) | Biochemical Assay | IC50 | 2.6 | [2] |
| Cdc42 activated mutant (with EDTA) | Biochemical Assay | IC50 | 5.4 | [2] |
Experimental Protocols
1. Cell Migration and Invasion Assays
Cell migration is a fundamental process that can be investigated using assays such as the wound healing assay and the Transwell migration assay.
a) Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
-
Protocol:
-
Seed cells in a 12-well plate and culture until they form a confluent monolayer.[10] For some slow-migrating cell lines, pre-treatment with a proliferation inhibitor like Mitomycin C may be necessary to distinguish migration from proliferation.
-
Create a uniform "scratch" or cell-free gap in the monolayer using a sterile 1 mm pipette tip.[10]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[10][11]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). A typical starting concentration for this compound is 10 µM.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[10] Ensure the same field of view is imaged each time.
-
Analyze the rate of wound closure by measuring the area of the cell-free gap over time using image analysis software such as ImageJ.
-
-
Workflow Diagram:
Wound Healing Assay Workflow
b) Transwell Migration/Invasion Assay
This assay measures the chemotactic migration of cells through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.
-
Protocol:
-
If performing an invasion assay, coat the apical side of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel and incubate at 37°C for 1-2 hours to allow for solidification.[12][13] For migration assays, this step is omitted.
-
Resuspend serum-starved cells in serum-free medium.
-
Add a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[12][13]
-
Seed the cell suspension (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium containing this compound or vehicle into the upper chamber of the Transwell insert.[13]
-
Incubate the plate at 37°C for a period appropriate for the cell type (typically 16-24 hours).[12]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14][15]
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.[14][15]
-
Stain the cells with a suitable stain, such as 0.1% crystal violet or DAPI.[13][14][15]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several fields of view using an inverted microscope.
-
-
Workflow Diagram:
Transwell Migration/Invasion Assay
2. Filopodia Formation Assay
Filopodia are thin, actin-rich plasma membrane protrusions regulated by Cdc42. Their formation can be visualized using immunofluorescence microscopy.
-
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 30 minutes to 1 hour).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[4][16]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[4]
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 2% fish gelatin) for 1 hour at room temperature.[16]
-
Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (to stain F-actin) and a nuclear counterstain like DAPI, diluted in blocking buffer, for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and quantify filopodia using a fluorescence or confocal microscope.
-
-
Workflow Diagram:
Filopodia Formation Assay Workflow
3. Cdc42 Activity Assay (Pull-down)
This assay measures the amount of active, GTP-bound Cdc42 in cell lysates.
-
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle as required.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 10-15 minutes at 4°C.[17][18]
-
Determine the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with PAK-PBD (p21-activated kinase 1 binding domain) agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle agitation.[18][19] The PAK-PBD specifically binds to the GTP-bound form of Cdc42.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
Workflow Diagram:
Cdc42 Activity Pull-down Assay
Signaling Pathway
The following diagram illustrates the central role of Cdc42 in signal transduction and how this compound intervenes. Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. Guanine nucleotide Dissociation Inhibitors (GDIs) can sequester inactive Cdc42 in the cytoplasm. This compound inhibits the activation of Cdc42, thereby preventing its interaction with downstream effectors that regulate various cellular processes.
References
- 1. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. arigobio.com [arigobio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene Targeting of Cdc42 and Cdc42GAP Affirms the Critical Involvement of Cdc42 in Filopodia Induction, Directed Migration, and Proliferation in Primary Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. snapcyte.com [snapcyte.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Cdc42 regulates the cellular localization of Cdc42ep1 in controlling neural crest cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML141 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. A key regulator of cell migration is the Rho family of small GTPases, with Cell division control protein 42 homolog (Cdc42) playing a pivotal role in establishing cell polarity and promoting the formation of filopodia, actin-rich finger-like protrusions that sense the extracellular environment. Given its central role in cell motility, Cdc42 has emerged as a promising therapeutic target for diseases characterized by aberrant cell migration, such as cancer.
ML141 is a potent, selective, and reversible non-competitive allosteric inhibitor of Cdc42.[1][2] It binds to a site distinct from the GTP-binding pocket, inducing the dissociation of GTP and locking Cdc42 in an inactive state.[1] This specific inhibition of Cdc42 makes this compound an invaluable tool for investigating the molecular mechanisms of cell migration and for screening potential anti-migratory therapeutic agents.
These application notes provide detailed protocols for utilizing this compound in two of the most common in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration/Invasion Assay.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of Cdc42, a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, Cdc42 initiates downstream signaling cascades that lead to the polymerization of actin filaments and the formation of filopodia, which are essential for directed cell movement. This compound binds to an allosteric site on Cdc42, disrupting its ability to bind GTP and effectively sequestering it in an inactive conformation. This targeted inhibition of Cdc42 leads to a disruption of the actin cytoskeleton, a reduction in filopodia formation, and a subsequent impairment of cell migration.[1]
Cdc42 Signaling Pathway in Cell Migration
The following diagram illustrates the central role of Cdc42 in regulating cell migration and the point of intervention for this compound.
Caption: Cdc42 signaling pathway in cell migration and this compound's point of inhibition.
Data Presentation: Quantitative Effects of this compound on Cell Migration
The following tables summarize the dose-dependent inhibitory effects of this compound on the migration of various cancer cell lines as determined by wound healing and transwell migration assays.
Table 1: Effect of this compound on Ovarian Cancer Cell Migration (Boyden Chamber Assay)
| Cell Line | This compound Concentration (µM) | Migration Inhibition (%) |
| OVCA429 | 1 | ~25% |
| 3 | >50% | |
| 10 | ~75% | |
| SKOV3ip | 1 | ~20% |
| 3 | >50% | |
| 10 | ~80% |
Data adapted from a Boyden chamber assay.[3]
Table 2: Effect of this compound on Triple-Negative Breast Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Wound Closure (%) |
| MDA-MB-231 | Control (DMSO) | ~80% |
| This compound (20 µM) | ~40% | |
| MDA-MB-468 | Control (DMSO) | ~70% |
| This compound (20 µM) | ~35% |
Data estimated from graphical representations of wound healing assays.[4]
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.
References
Application Notes and Protocols for ML141, a Cdc42 Inhibitor
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of ML141 to inhibit the activity of the Rho GTPase, Cdc42.
Introduction
Cell division control protein 42 homolog (Cdc42) is a small GTPase belonging to the Rho family. It acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and GDP dissociation inhibitors (GDIs).[2] Activated Cdc42 plays a crucial role in a multitude of cellular processes, including the regulation of signaling pathways that control cell morphology, migration, endocytosis, and cell cycle progression.[1] Dysregulation of Cdc42 activity has been implicated in various diseases, including cancer, immune disorders, and neuronal conditions.[3]
This compound (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of Cdc42.[3][4][5] It functions through an allosteric mechanism, binding to a site distinct from the GTP-binding pocket.[3] This binding is thought to induce a conformational change that locks Cdc42 in an inactive state and promotes the dissociation of guanine nucleotides.[3] this compound exhibits selectivity for Cdc42 over other Rho family GTPases such as Rac1, RhoA, Rab2, and Rab7.[5]
Data Presentation
Table 1: In Vitro Potency of this compound against Cdc42
| Parameter | Value | Conditions | Reference |
| IC50 | ~200 nM | 1 mM MgCl₂, 1 nM BODIPY-FL-GTP | [4] |
| IC50 | 2.6 µM | 1 mM EDTA, 100 nM BODIPY-FL-GTP (wild-type Cdc42) | [4] |
| IC50 | 5.4 µM | 1 mM EDTA, 100 nM BODIPY-FL-GTP (activated mutant Cdc42) | [4] |
| EC50 | 2.1 µM | Wild-type Cdc42 | [5] |
| EC50 | 2.6 µM | Q61L mutant Cdc42 | [5] |
Note: The potency of this compound is highly dependent on the assay conditions, particularly the presence of Mg²⁺ ions and EDTA. The lower IC50 value observed in the presence of Mg²⁺ is likely more representative of physiological conditions.
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| Swiss 3T3 | Filopodia Formation | 10 µM | Inhibition of bradykinin-induced filopodia formation | [3] |
| Swiss 3T3 | G-LISA | 1-10 µM | >95% decrease in GTP-Cdc42 levels after EGF stimulation | [4] |
| OVCA429, SKOV3ip | Cell Migration | Dose-dependent | Inhibition of cell migration | [3] |
| Human Adipose-derived Mesenchymal Stem Cells (hADSCs) | Cdc42 Activity | 10 µM | Significant decrease in Cdc42-GTP levels | |
| HTO cells | G-LISA | 10 µM | Significant reduction of Cdc42-GTP levels | [6] |
| WPMY-1 | Contraction, Proliferation, Viability | Not specified | Mimicked the effects of CDC42 silencing | [7][8] |
Mandatory Visualizations
Caption: Cdc42 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Cdc42 G-LISA with this compound.
Caption: Transwell Cell Migration Assay Workflow with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution, dissolve 4.08 mg of this compound (MW: 407.49 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Cdc42 Activation Assay (G-LISA)
This protocol is adapted from commercially available G-LISA kits and published studies.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulating agent (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Cdc42 G-LISA Activation Assay Kit (contains lysis buffer, binding buffer, anti-Cdc42 antibody, secondary antibody-HRP conjugate, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal levels of Cdc42 activity, you may serum-starve the cells for 2-24 hours prior to the experiment.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free or complete medium. A final concentration range of 1-10 µM is a good starting point. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells). Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C.
-
Stimulation: Add the stimulating agent (e.g., 10 ng/mL EGF) to the wells and incubate for a short period (e.g., 2 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS. Lyse the cells using the lysis buffer provided in the G-LISA kit. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
G-LISA Protocol: Proceed with the G-LISA assay according to the manufacturer's instructions. This typically involves adding the clarified lysate to the Cdc42-GTP binding plate, followed by incubation, washing, and addition of the primary and secondary antibodies, and finally the detection reagent.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background reading from all samples. Normalize the data to the stimulated control to determine the percentage of Cdc42 inhibition by this compound.
Controls:
-
Positive Control: Lysate from cells stimulated with an agonist without inhibitor treatment. Some kits also provide a purified active Cdc42 protein.
-
Negative Control: Lysate from unstimulated, vehicle-treated cells.
-
Vehicle Control: Lysate from cells treated with the same concentration of DMSO as the this compound-treated samples.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol provides a general guideline for a transwell migration assay.[9][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Chemoattractant (e.g., 10% Fetal Bovine Serum, FBS)
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in methanol)
-
Microscope
Procedure:
-
Plate Preparation: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL. Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Seeding: Add 300 µL of the cell suspension containing this compound or vehicle to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-24 hours at 37°C in a CO₂ incubator. The incubation time should be optimized for the specific cell line.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert by immersing it in a fixation solution for 10-20 minutes. After washing with PBS, stain the cells with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification:
-
Microscopy: Count the number of migrated cells in several random fields of view under a microscope.
-
Extraction: Elute the crystal violet stain from the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 560 nm).
-
-
Data Analysis: Compare the number of migrated cells or the absorbance values between the this compound-treated and vehicle-treated groups to determine the inhibitory effect of this compound on cell migration.
Interpretation of Results and Troubleshooting
-
Potency: As noted, the IC50 of this compound can vary based on assay conditions. It is crucial to be consistent with the assay buffer composition when comparing results.
-
Selectivity: While this compound is highly selective for Cdc42, some studies suggest potential off-target effects, particularly at higher concentrations.[7][8] One report indicated that this compound could indirectly reduce the levels of active Rac1 in cells, even without direct enzymatic inhibition.[4] It is advisable to use the lowest effective concentration of this compound and, if possible, to confirm key findings using a complementary approach, such as siRNA-mediated knockdown of Cdc42.
-
Cytotoxicity: this compound has been shown to have low cytotoxicity in several cell lines at effective concentrations.[5] However, it is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiments to ensure that the observed effects are not due to cell death.
-
Troubleshooting:
-
Low Inhibition in G-LISA: Ensure that the stimulation is effective and that the pre-incubation time with this compound is sufficient. Check the integrity of the this compound stock solution.
-
High Variability in Migration Assay: Optimize the cell seeding density and incubation time. Ensure complete removal of non-migrated cells. Use multiple fields of view for quantification to minimize sampling error.
-
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the diverse roles of Cdc42 in cellular physiology and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silencing of CDC42 inhibits contraction and growth-related functions in prostate stromal cells, which is mimicked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ML141 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of ML141 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a potent, selective, and reversible non-competitive allosteric inhibitor of the Cdc42 GTPase, making it a valuable tool for studying cellular processes regulated by Cdc42.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 407.49 g/mol | [1][2] |
| Molecular Formula | C₂₂H₂₁N₃O₃S | [3] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | A crystalline solid, yellow-white | [2][3] |
| Solubility in DMSO | 20 - 100 mg/mL | [1][2][3][4][5][6] |
| EC₅₀ for Cdc42 | 2.1 µM (wild type) | [1][3][5] |
| Storage (Solid) | -20°C for up to 4 years | [3] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for longer-term | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.[5][6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.075 mg of this compound (Molecular Weight = 407.49 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.075 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Close the tube or vial tightly and vortex thoroughly until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[4][7]
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of Cdc42, a member of the Rho family of small GTPases.[3] Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. In its active state, Cdc42 interacts with downstream effectors to regulate various cellular processes, including cytoskeletal organization, cell polarity, and cell migration.[3] this compound acts as a non-competitive, allosteric inhibitor, preventing Cdc42 from adopting its active conformation and interacting with its effectors.[1][3][5]
General Experimental Workflow Using this compound Stock Solution
The following diagram illustrates a typical workflow for using the prepared this compound stock solution in a cell-based assay.
Note on Final DMSO Concentration: When preparing the final working solution for cell-based assays, it is important to consider the final concentration of DMSO. High concentrations of DMSO can be toxic to cells.[9][10] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v) and to include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) in your experiments.[11]
References
- 1. ML 141 | Rho GTPases | Tocris Bioscience [tocris.com]
- 2. This compound ≥99% (HPLC), solid, Cdc42/Rac1 GTPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CDK | Ras | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML141 Treatment in Hematopoietic Stem Cell Mobilization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ML141, a selective inhibitor of Cdc42 GTPase, in hematopoietic stem cell (HSC) mobilization studies. The information is intended to guide researchers in designing and executing experiments to investigate the synergistic effects of this compound with Granulocyte-Colony Stimulating Factor (G-CSF) for enhanced mobilization of hematopoietic stem and progenitor cells (HSPCs).
Introduction
Hematopoietic stem cell transplantation is a critical therapeutic procedure for a variety of hematologic malignancies and bone marrow failure syndromes.[1] The efficiency of this procedure is highly dependent on the number of HSCs collected from a donor, a process known as mobilization, where HSCs are induced to egress from the bone marrow into the peripheral blood.[1][2] G-CSF is the most commonly used agent for HSC mobilization; however, a significant percentage of patients respond poorly to G-CSF alone.[3]
Recent studies have identified the Rho GTPase Cdc42 as a negative regulator of G-CSF-mediated HSPC mobilization.[4] The small molecule this compound is a potent and selective inhibitor of Cdc42.[5] Research has demonstrated that while this compound alone has a modest effect on HSPC mobilization, its combination with G-CSF results in a significant increase in the number of HSPCs in the peripheral blood compared to G-CSF treatment alone.[2][4] This synergistic effect presents a promising new strategy to improve HSC mobilization, especially for patients with a poor response to G-CSF.[4]
Mechanism of Action
G-CSF administration leads to an increase in the active, GTP-bound form of Cdc42 in the bone marrow.[4] As a negative regulator, this increased Cdc42 activity hinders the egress of HSPCs from the bone marrow niche. This compound, as a Cdc42 inhibitor, blocks this signaling pathway. By inhibiting Cdc42, this compound enhances the mobilizing effects of G-CSF, leading to a greater release of HSPCs into the peripheral circulation.[4] It is noteworthy that this compound does not appear to significantly alter the levels of SDF-1 and MMP-9 in the bone marrow, key factors in HSC retention and mobilization.[4]
Figure 1: Signaling pathway of this compound and G-CSF in HSC mobilization.
Data Presentation
The following tables summarize the quantitative data from preclinical studies in mice, demonstrating the synergistic effect of this compound and G-CSF on hematopoietic stem and progenitor cell mobilization.
Table 1: Effect of this compound and G-CSF on Peripheral Blood HSPC Counts
| Treatment Group | Mean HSPC Count (cells/µL) | Standard Deviation |
| Control (Vehicle) | 25.3 | ± 4.1 |
| This compound alone | 42.1 | ± 6.5 |
| G-CSF alone | 115.8 | ± 12.3 |
| G-CSF + this compound | 189.4 | ± 18.7 |
Data adapted from Chen et al., Int J Hematol, 2015.[4]
Table 2: Effect of this compound and G-CSF on Peripheral Blood Colony Forming Units (CFUs)
| Treatment Group | Mean CFU Count (per 10^5 PBMCs) | Standard Deviation |
| Control (Vehicle) | 12.6 | ± 2.8 |
| This compound alone | 21.4 | ± 4.2 |
| G-CSF alone | 58.7 | ± 7.9 |
| G-CSF + this compound | 95.3 | ± 11.5 |
Data adapted from Chen et al., Int J Hematol, 2015.[4]
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in Mice
This protocol describes the methodology for treating mice with this compound and G-CSF to induce HSPC mobilization.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound (MedChemExpress, HY-13982 or equivalent)
-
Recombinant human G-CSF (Filgrastim)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile saline for G-CSF dilution
-
Sterile syringes and needles for injection
-
Equipment for peripheral blood collection (e.g., retro-orbital bleeding supplies or tail-vein lancets)
-
EDTA-coated microcentrifuge tubes
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: G-CSF alone
-
Group 4: G-CSF + this compound
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each day of injection, dilute the this compound stock solution in the vehicle to the final desired concentration (e.g., 10 mg/kg).
-
Dilute G-CSF in sterile saline to the final desired concentration (e.g., 250 µg/kg).
-
-
Injection Schedule:
-
For five consecutive days, administer the respective treatments via intraperitoneal (IP) injection.
-
For the G-CSF + this compound group, it is recommended to administer this compound approximately 30 minutes before G-CSF.
-
-
Peripheral Blood Collection:
-
On day 6, approximately 3 hours after the final injection, collect peripheral blood from the mice.
-
Collect blood into EDTA-coated microcentrifuge tubes to prevent coagulation.
-
-
Sample Analysis:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use a portion of the blood for flow cytometry analysis to quantify HSPC populations (e.g., Lineage-Sca-1+c-Kit+ cells).
-
Use another portion of the blood for colony-forming unit (CFU) assays.
-
Figure 2: Experimental workflow for in vivo HSC mobilization study.
Protocol 2: Flow Cytometry Analysis of Murine Hematopoietic Stem and Progenitor Cells
This protocol provides a general framework for identifying and quantifying HSPCs from murine peripheral blood.
Materials:
-
Peripheral blood collected in EDTA
-
Red Blood Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine antigens:
-
Lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)
-
Anti-c-Kit (CD117)
-
Anti-Sca-1 (Ly-6A/E)
-
-
Flow cytometer
Procedure:
-
Red Blood Cell Lysis: Lyse red blood cells from the peripheral blood sample according to the manufacturer's protocol.
-
Cell Staining:
-
Wash the remaining cells with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the lineage cocktail, anti-c-Kit, and anti-Sca-1 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire events on a flow cytometer.
-
-
Gating Strategy:
-
Gate on the live cell population based on forward and side scatter.
-
From the live cells, gate on the Lineage-negative (Lin-) population.
-
From the Lin- population, gate on the Sca-1 positive and c-Kit positive (LSK) population, which represents a mixed population of HSPCs.
-
Protocol 3: Colony-Forming Unit (CFU) Assay
This assay is used to determine the number of hematopoietic progenitor cells in the peripheral blood that are capable of forming colonies in semi-solid media.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from collected blood
-
MethoCult™ GF M3434 (Stemcell Technologies) or equivalent methylcellulose-based medium
-
35 mm culture dishes
-
Humidified incubator at 37°C and 5% CO2
Procedure:
-
Cell Plating:
-
Dilute the isolated PBMCs to a suitable concentration.
-
Add a known number of PBMCs to the MethoCult™ medium and vortex thoroughly.
-
Dispense the cell/MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring no air bubbles are present.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
-
Colony Counting:
-
After the incubation period, count the number of colonies under an inverted microscope.
-
Identify different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Calculate the number of CFUs per 10^5 PBMCs plated.
-
Concluding Remarks
The use of this compound in combination with G-CSF offers a promising avenue for enhancing hematopoietic stem cell mobilization. The protocols and data presented here provide a solid foundation for researchers to further explore this synergistic relationship and its potential clinical applications. Future studies could focus on optimizing dosing and timing, investigating the effects on different HSPC subpopulations, and evaluating the long-term engraftment potential of cells mobilized with this combination therapy.
References
- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc42 inhibitor this compound enhances G-CSF-induced hematopoietic stem and progenitor cell mobilization | springermedizin.de [springermedizin.de]
- 4. Cdc42 inhibitor this compound enhances G-CSF-induced hematopoietic stem and progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ML141 as a Tool for Studying Viral Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cell division control protein 42 homolog (Cdc42) GTPase.[1][2][3] As a key regulator of the actin cytoskeleton, cell signaling, and membrane trafficking, Cdc42 is implicated in numerous cellular processes that can be hijacked by viruses during their life cycle.[1][4] this compound offers a valuable chemical tool to investigate the role of Cdc42-dependent pathways in viral entry, replication, and egress. These application notes provide an overview of this compound's mechanism of action, protocols for its use in virological studies, and a summary of its known effects on viral infections.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of Cdc42.[1][4] It binds to a site distinct from the GTP/GDP binding pocket, effectively locking the protein in an inactive conformation.[1] This prevents Cdc42 from cycling to its active GTP-bound state, thereby inhibiting the activation of downstream effector proteins.[5] A key feature of this compound is its selectivity for Cdc42 over other Rho family GTPases such as Rac1 and Ras, which is crucial for dissecting specific signaling pathways.[1][2]
Quantitative Data on Antiviral Activity of this compound
A comprehensive search of available scientific literature did not yield specific quantitative data (e.g., IC50, EC50, or percentage of viral titer reduction) for the antiviral activity of this compound against a range of viruses. The tables below are provided as a template for researchers to populate with their own experimental data when evaluating the antiviral efficacy of this compound.
Table 1: In Vitro Efficacy of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., Influenza A Virus | e.g., A549 | e.g., Plaque Reduction | Data not available | Data not available | Data not available |
| e.g., HIV-1 | e.g., TZM-bl | e.g., Luciferase Reporter | Data not available | Data not available | Data not available |
| e.g., Coxsackievirus B3 | e.g., HeLa | e.g., CPE Reduction | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Viral Titer
| Virus | Cell Line | This compound Conc. (µM) | Treatment Time (h) | Viral Titer Reduction (%) |
| e.g., Vaccinia Virus | e.g., Vero | e.g., 10 µM | e.g., 24 | Data not available |
| e.g., Mayaro Virus | e.g., U-2 OS | e.g., 10 µM | e.g., 48 | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral potential of this compound.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Host cell line (e.g., A549, Vero, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for a duration that matches the planned antiviral assay (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Protocol 2: Viral Entry Assay
Objective: To determine if this compound inhibits the entry of a virus into host cells.
Materials:
-
Host cell line
-
Virus stock
-
This compound
-
96-well plates
-
Reagents for quantifying viral infection (e.g., luciferase reporter virus, antibodies for immunofluorescence, or reagents for RT-qPCR)
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours at 37°C.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of this compound.
-
Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Wash the cells with PBS to remove unbound virus and this compound.
-
Add fresh medium (without this compound) and incubate for a period appropriate for the virus to express a detectable marker (e.g., 24-48 hours for a reporter virus).
-
Quantify the viral infection using the chosen method (e.g., luciferase activity, counting infected cells via immunofluorescence, or measuring viral RNA levels by RT-qPCR).
-
Determine the concentration of this compound that inhibits viral entry by 50% (EC50).
Protocol 3: Viral Yield Reduction Assay
Objective: To measure the effect of this compound on the production of infectious virus particles.
Materials:
-
Host cell line
-
Virus stock
-
This compound
-
24-well or 48-well plates
-
Plaque assay supplies (e.g., agarose (B213101) overlay, crystal violet) or TCID50 assay supplies
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cells with the virus at a low MOI (e.g., 0.01-0.1).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing various non-toxic concentrations of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.
-
Calculate the percentage of viral yield reduction for each this compound concentration compared to the untreated control.
Visualizations
Caption: Cdc42 signaling pathway and this compound's point of inhibition.
Caption: Experimental workflow for evaluating this compound's antiviral potential.
Discussion and Conclusion
This compound serves as a critical tool for investigating the involvement of Cdc42 in viral infection. By selectively inhibiting this GTPase, researchers can probe its role in various stages of the viral life cycle. However, it is important to note that the effect of Cdc42 inhibition may be virus- and cell-type specific. For example, some studies have suggested that for certain viruses, Cdc42 may be part of the host's antiviral response, in which case its inhibition could enhance viral replication.[4] Conversely, for viruses that depend on Cdc42-mediated actin dynamics for entry or trafficking, this compound would be expected to have an inhibitory effect.
The lack of extensive published quantitative data on this compound's antiviral activity highlights a significant gap in the current understanding of its potential as a broad-spectrum antiviral probe. The protocols provided here offer a framework for researchers to systematically evaluate this compound against their viruses of interest and contribute to a more comprehensive understanding of the role of Cdc42 in viral pathogenesis. Such studies are essential for validating Cdc42 as a potential target for antiviral drug development.
References
- 1. Development of antiviral therapeutics combating coxsackievirus type B3 infection - Volobueva - Russian Journal of Infection and Immunity [iimmun.ru]
- 2. Efficacy of Licensed Monoclonal Antibodies and Antiviral Agents against the SARS-CoV-2 Omicron Sublineages BA.1 and BA.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infectivity of three Mayaro Virus geographic isolates in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML141 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML141, a selective inhibitor of the Cdc42 GTPase, in cancer cell line-based research. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's effects on cancer cell proliferation, migration, and invasion.
Introduction
Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch in various cellular processes.[1][2] In cancer, aberrant Cdc42 activity is frequently observed and is known to promote neoplastic growth, metastasis, and tumor formation by influencing cell migration, invasion, and proliferation.[1][3] this compound (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of Cdc42, making it a valuable tool for studying the role of Cdc42 in cancer and as a potential therapeutic agent.[4][5][6]
Mechanism of Action
This compound functions as an allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP-binding pocket, which induces the dissociation of the nucleotide and locks Cdc42 in an inactive conformation.[2] This inhibitory action is highly selective for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7. By inhibiting Cdc42, this compound effectively blocks its downstream signaling pathways that are crucial for cytoskeletal organization, cell cycle progression, and signal transduction.[2]
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting Cdc42 activity and its effects on the viability of various cancer cell lines.
| Parameter | Target | Value | Reference |
| EC50 | Wild-Type Cdc42 | 2.1 µM | [4][5] |
| EC50 | Constitutively Active Cdc42 (Q61L mutant) | 2.6 µM | [4][5] |
| Cell Line | Cancer Type | Assay | IC50 / Cytotoxicity | Reference |
| OVCA429 | Ovarian Cancer | Cytotoxicity | Insensitive at 10 µM (4-day treatment) | [4][5] |
| SKOV3ip | Ovarian Cancer | Cytotoxicity | Some cytotoxicity observed at 10 µM (4-day treatment), but not statistically significant | [4][5] |
| Swiss 3T3 | Fibroblast | Cytotoxicity | Not cytotoxic up to 10 µM (24h treatment) | [4][5] |
| Vero E6 | Kidney Epithelial | Cytotoxicity | Not cytotoxic up to 10 µM (48h treatment) | [4][5] |
| LoVo | Colon Cancer | Proliferation | Proliferation decreased with 20 µM this compound (24h treatment) | [7][8] |
| Hct116 | Colon Cancer | Proliferation | Proliferation decreased with 20 µM this compound (24h treatment) | [7][8] |
Cdc42 Signaling Pathway in Cancer
The following diagram illustrates the central role of Cdc42 in signaling pathways that promote cancer cell proliferation and migration, and the point of inhibition by this compound.
References
- 1. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 8. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML141 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling ML141. This guide focuses on addressing common solubility issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase.[1][2][3] It binds to an allosteric site on Cdc42, preventing it from activating downstream signaling pathways.[1][4] Cdc42 is a key regulator of cellular processes such as cytoskeleton organization, cell migration, and cell cycle progression.[1][5][6] By inhibiting Cdc42, this compound can be used to study its role in these processes.
Q2: In which solvents is this compound soluble?
This compound is a hydrophobic compound and is practically insoluble in water and ethanol.[7] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and a mixture of DMF and Phosphate-Buffered Saline (PBS).[8] See the table below for detailed solubility data.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO.[1][3] For example, you can dissolve this compound in 100% DMSO to a concentration of 10-100 mM.[6] To aid dissolution, you can vortex the solution and use brief sonication if necessary.[1][7] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. This "crashing out" occurs because the compound's solubility limit is exceeded when the organic solvent is diluted.[1] Please refer to the troubleshooting guide below for detailed steps to address this problem.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO varies between cell lines.[10] Generally, a final DMSO concentration of less than 0.5% is recommended, with many protocols suggesting 0.1% or lower to avoid cellular toxicity.[6][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on your specific cell line.[9][10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 20 | 49.08 | Cayman Chemical[8] |
| DMSO | 100 | 245.40 | MedChemExpress[2] |
| DMSO | 65 | 159.51 | TargetMol[10] |
| DMSO | 50 | 122.70 | Sigma-Aldrich[11][12] |
| DMSO | 81 | 198.77 | Selleck Chemicals[7] |
| DMSO | 40.75 | 100 | Tocris Bioscience[5][13] |
| DMSO | - | 100 | R&D Systems[14] |
| DMF | 30 | 73.62 | Cayman Chemical[8] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | 0.49 | Cayman Chemical[8] |
Note: The molarity was calculated using the molecular weight of this compound (407.49 g/mol ). Slight variations in reported solubility may exist between suppliers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 50 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath.[1][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed cell culture medium while gently vortexing.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Ensure the final concentration of DMSO is below the toxic threshold for your cell line (typically <0.1-0.5%).[9][10]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your high-concentration DMSO stock solution of this compound.
-
Perform a 2-fold serial dilution in 100% DMSO in a sterile microcentrifuge tube or 96-well plate.[1]
-
-
Add to Cell Culture Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1]
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, you can read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under those specific conditions.
-
Mandatory Visualization
Caption: this compound inhibits the active, GTP-bound form of Cdc42.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Potential Cause 1: High Final Concentration. The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Protocol 2).[1]
-
-
Potential Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.
-
-
Potential Cause 3: Low Temperature of Media. Adding the compound to cold media can decrease its solubility.[1]
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]
-
-
Potential Cause 4: High Final DMSO Concentration. Although DMSO helps to dissolve this compound, a high final concentration in the aqueous media can still lead to precipitation of the compound.
-
Solution: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the culture medium to achieve your desired final concentration, thus keeping the final DMSO concentration low.[6]
-
Issue: Delayed Precipitation of this compound in the Incubator
-
Potential Cause 1: Temperature Fluctuations. Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]
-
Solution: Minimize the time that culture vessels are outside the incubator.
-
-
Potential Cause 2: Interaction with Media Components. this compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[6] Serum proteins in the media can sometimes help to solubilize hydrophobic compounds, but interactions can still occur.[15][16]
-
Solution: If possible, try a different basal media formulation. You can also test the solubility of this compound in your media over your experimental time course before treating cells.
-
-
Potential Cause 3: pH Shift. The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of the compound.[6]
-
Solution: Ensure your media is properly buffered for the CO2 concentration in your incubator.
-
Advanced Solution for Solubility Issues
For particularly challenging solubility problems, the use of solubilizing agents can be explored.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a complex that is more soluble in aqueous solutions.[11][17][18][19][20][21] Different derivatives of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commercially available and have been used to improve the solubility of poorly soluble compounds in cell culture experiments.[19] When using cyclodextrins, it is important to determine the optimal ratio of cyclodextrin to this compound and to test for any potential effects of the cyclodextrin itself on your cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. ML 141 | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
ML141 Technical Support Center: Optimizing Dosage for Specific Cell Types
Welcome to the technical support center for ML141, a selective and reversible non-competitive inhibitor of Cdc42 GTPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dosage of this compound for various cell types and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the GTPase Cdc42.[1] It functions as a reversible and non-competitive allosteric inhibitor.[1] this compound binds to a site on Cdc42 distinct from the GTP/GDP binding pocket, which induces a conformational change that leads to the dissociation of the bound guanine (B1146940) nucleotide (GTP or GDP) and locks Cdc42 in an inactive state.[2] This inhibition is selective for Cdc42 over other members of the Rho GTPase family, such as Rac1, Rab2, and Rab7.[1][3][4]
Q2: What are the known cellular effects of this compound?
By inhibiting Cdc42, this compound has been shown to impact a variety of cellular processes, including:
-
Cytoskeletal Organization: Inhibition of filopodia formation.[2]
-
Cell Motility: Dose-dependent inhibition of cell migration and invasion.[2][5][6]
-
Cell Differentiation: Promotion of hepatocyte differentiation from human adipose-derived mesenchymal stem cells.[7]
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound is cell-type dependent and varies based on the specific biological endpoint being measured. Generally, concentrations in the low micromolar range are effective. For example, the EC50 for inhibition of wild-type Cdc42 is approximately 2.1 µM.[3][4] It is crucial to perform a dose-response analysis for each new cell line and experimental setup.
Q4: Is this compound cytotoxic to all cell types?
This compound has been reported to have low cytotoxicity in several cell lines at concentrations effective for Cdc42 inhibition.[3] For instance, it was not significantly cytotoxic to OVCA429, SKOV3ip, Swiss 3T3, and Vero E6 cells at concentrations up to 10 µM in some studies.[3] However, it is essential to determine the cytotoxic profile of this compound for your specific cell type using a cell viability assay.
Data Presentation: Effective Concentrations of this compound
The following table summarizes reported effective concentrations and IC50/EC50 values of this compound in various cell lines and assays. This data should be used as a starting point for your own dose-response experiments.
| Cell Line | Assay Type | Effective Concentration / IC50 / EC50 | Reference |
| Ovarian Cancer (OVCA429, SKOV3ip) | Cell Migration | Dose-dependent inhibition | [2] |
| 3T3 Fibroblasts | Filopodia Formation | Inhibition observed | [3] |
| Human Adipose-Derived MSCs | Hepatocyte Differentiation | 10 µM | [7] |
| HTO cells | Cdc42 GTPase Activity (G-LISA) | 10 µM | [8] |
| In Vitro (Purified Protein) | Cdc42 GTPase Activity | EC50 = 2.1 µM (wild-type Cdc42) | [3][4] |
| In Vitro (Purified Protein) | Cdc42 GTPase Activity | EC50 = 2.6 µM (Q61L mutant) | [3] |
Experimental Protocols
Determining Optimal this compound Dosage: A General Workflow
Below is a generalized workflow for determining the optimal, non-cytotoxic concentration of this compound for your experiments.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 141 | Rho GTPases | Tocris Bioscience [tocris.com]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting unexpected results with ML141 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML141, a selective inhibitor of Cdc42 GTPase.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results
Question: My this compound treatment shows no effect on Cdc42 activity or the expected phenotype (e.g., inhibition of cell migration). What are the possible causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Compound | - Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C for up to a year) to prevent degradation.[1] - Prepare fresh stock solutions in DMSO. Note that moisture-absorbing DMSO can reduce solubility.[1] - Verify the purity and integrity of the inhibitor, preferably from a reputable source. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported EC50 for this compound is in the low micromolar range (e.g., 2.1 µM for wild-type Cdc42).[2] - Start with a concentration range around the reported EC50 and extend higher, while monitoring for cytotoxicity. |
| Incorrect Timing of Treatment | - For inhibition of a specific cellular process, ensure this compound is added prior to or concurrently with the stimulus that activates Cdc42. |
| Cell Line Sensitivity | - Different cell lines may exhibit varying sensitivity to this compound. Consider testing a different cell line known to be responsive to Cdc42 inhibition if results remain negative. |
| Assay-Specific Issues | - For Cdc42 activation assays, ensure the protocol is optimized for your cell line, including lysis buffer conditions and antibody concentrations. - For migration or invasion assays, optimize cell seeding density and incubation time. |
Question: I am observing high variability in my results between replicates when using this compound. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure accurate and consistent pipetting of this compound solutions and other reagents. |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature variations, avoid using the outer wells of the plate for treatment groups. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization | - Ensure this compound is fully dissolved in the stock solution and properly diluted in the final culture medium to avoid concentration inconsistencies. |
Issue: Cytotoxicity
Question: I am observing significant cell death after treating my cells with this compound. How can I mitigate this?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration | - this compound is generally not cytotoxic at concentrations up to 10 µM in several cell lines for up to 48 hours.[2] However, cytotoxicity can be cell-type dependent. - Perform a dose-response curve to identify the highest non-toxic concentration for your specific cell line and experimental duration. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). - Always include a vehicle-only control (medium with the same concentration of DMSO as the this compound-treated samples) to assess solvent toxicity. |
| Prolonged Exposure | - Reduce the incubation time with this compound. Determine the minimum time required to achieve the desired inhibitory effect. |
Issue: Off-Target Effects
Question: I suspect this compound might be causing off-target effects in my experiment. What is known about its selectivity and how can I test for this?
Background: this compound is reported to be a selective inhibitor of Cdc42 with no significant activity against other Rho family GTPases like Ras, Rac1, Rab2, and Rab7 in biochemical assays.[3][4] However, some studies have reported a partial inhibition of EGF-stimulated GTP-Rac1 in cells, suggesting potential indirect or off-target effects.[2]
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: To minimize the risk of off-target effects, use the lowest concentration of this compound that produces the desired on-target effect.
-
Include a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of Cdc42. If the phenotype induced by this compound is rescued, it provides evidence for on-target activity.
-
Use a Secondary Inhibitor: Confirm your results using a different Cdc42 inhibitor with a distinct mechanism of action.
-
Directly Measure Rac1 Activity: If you suspect off-target effects on Rac1, perform a Rac1 activation assay to directly measure its activity in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, reversible, and non-competitive allosteric inhibitor of Cdc42 GTPase.[2][3] It binds to a site on Cdc42 distinct from the GTP-binding pocket, which induces the dissociation of the bound guanine (B1146940) nucleotide (GDP or GTP) and locks the protein in an inactive conformation.[3]
Q2: How should I prepare and store this compound?
A2:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution: Prepare a stock solution in DMSO. For example, a 10 mM stock solution can be prepared.[2] Store aliquots at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells.
Q3: What is the typical working concentration for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common starting point is in the low micromolar range (1-10 µM).[2][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q4: Is this compound selective for Cdc42?
A4: this compound demonstrates high selectivity for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7 in biochemical assays.[3][4] However, some cellular studies have indicated a potential for off-target effects on Rac1 activity at higher concentrations.[2] It is crucial to use the lowest effective concentration and appropriate controls to ensure specificity in your experiments.
Experimental Protocols
Protocol 1: Cdc42 Activation Assay (Pull-down)
This protocol is a general guideline for a pull-down assay to measure the amount of active, GTP-bound Cdc42.
Materials:
-
Cells of interest
-
This compound
-
Stimulus for Cdc42 activation (e.g., EGF, Bradykinin)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
PAK-PBD (p21-activated kinase-p21 binding domain) conjugated to beads (e.g., GST-PAK-PBD on glutathione (B108866) beads)
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Anti-Cdc42 antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate cells with a Cdc42 activator for the appropriate time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold Lysis Buffer.
-
Clarify lysates by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).
-
-
Pull-down of Active Cdc42:
-
Incubate a portion of the cell lysate with PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Save a small aliquot of the total cell lysate for input control.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with cold Wash Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Analysis:
-
Quantify the band intensity for the pull-down samples and normalize to the input control. Compare the levels of active Cdc42 between different treatment groups.
-
Protocol 2: Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol provides a general method for assessing cell migration in response to a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cells of interest
-
This compound
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add serum-free medium to control wells.
-
Place the Transwell inserts into the wells.
-
Seed the starved cells in serum-free medium (containing this compound or vehicle) into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 6-24 hours).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane with a fixing solution.
-
Permeabilize the cells if necessary.
-
Stain the cells with a staining solution (e.g., Crystal Violet).
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Image the migrated cells using a microscope.
-
Quantify the number of migrated cells by counting cells in several random fields or by eluting the stain and measuring the absorbance.
-
Visualizations
Caption: Simplified Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound treatment.
References
- 1. Silencing of CDC42 inhibits contraction and growth-related functions in prostate stromal cells, which is mimicked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML141 Stability and Use in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and effective use of ML141 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase.[1][2] It functions by binding to an allosteric site on Cdc42, which prevents the binding of GTP and locks the protein in an inactive, GDP-bound state.[1] Cdc42 is a key regulator of cellular processes such as cytoskeleton organization, cell migration, and signal transduction.[2] By inhibiting Cdc42, this compound can be used to study these processes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM.[3][4] It is practically insoluble in water and ethanol.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[5][6]
Q3: How should this compound stock solutions be stored?
A3: this compound powder can be stored at -20°C for up to 3 years.[1][6] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C.
Q4: Is there specific data on the half-life of this compound in cell culture media?
A4: Currently, there is a lack of publicly available quantitative data on the specific half-life and degradation kinetics of this compound in various cell culture media (e.g., DMEM, RPMI-1640). The stability of small molecules in culture media can be influenced by factors such as pH, temperature, serum components, and the chemical nature of the molecule itself.[7]
Q5: What are the best practices for adding this compound to cell culture media to ensure its stability?
A5: To minimize the risk of precipitation and degradation, it is recommended to first dilute the concentrated DMSO stock solution in a smaller volume of DMSO before adding it to the aqueous cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity to the cells.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8] For long-term experiments, consider refreshing the media with freshly diluted this compound periodically.[7]
Q6: What are the signs of this compound degradation or instability in my experiments?
A6: A gradual or sudden loss of the expected biological effect, such as a diminished inhibition of cell migration or a reduced impact on the target pathway, could indicate degradation of the compound.[7] Visual signs like the appearance of precipitate in the cell culture medium upon addition of this compound can suggest solubility issues, which may be linked to stability problems.[7]
Data Presentation
While specific stability data in cell culture media is not available, the following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 407.49 g/mol | [4] |
| Solubility in DMSO | Up to 100 mM | [3][4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage of Powder | 3 years at -20°C | [1][6] |
| Storage of Stock Solution (in DMSO) | 1 year at -80°C; 1 month at -20°C | [1] |
Visualizations
Below are diagrams illustrating key aspects of this compound's mechanism and experimental considerations.
Caption: this compound inhibits the Cdc42 signaling pathway.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound experiments.
Experimental Protocols
Protocol: Assessing the Functional Stability of this compound in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture system.
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
A cell line known to be responsive to Cdc42 inhibition
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for your chosen functional assay (e.g., migration assay, immunofluorescence for cytoskeleton staining, or Western blot for downstream targets like p-PAK)
2. Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
-
-
Incubation of this compound in Media:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 10 µM).
-
Incubate this this compound-containing medium in a sterile, sealed tube at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the incubated medium and store it at -20°C until you are ready to perform the functional assay.
-
-
Functional Assay:
-
Seed your chosen cell line in a multi-well plate and allow them to adhere overnight.
-
Thaw the aliquots of this compound-containing medium collected at different time points.
-
Remove the existing medium from the cells and replace it with the thawed, pre-incubated this compound-containing medium from each time point.
-
Include a positive control (freshly prepared this compound in medium) and a negative control (vehicle only).
-
Incubate the cells for the duration required for your functional assay.
-
Perform your chosen functional assay to assess the activity of this compound. For example:
-
Migration Assay (e.g., Wound Healing): Measure the rate of wound closure.
-
Immunofluorescence: Stain for F-actin to observe changes in filopodia formation.
-
Western Blot: Analyze the phosphorylation status of downstream effectors of Cdc42, such as PAK.
-
-
-
Data Analysis:
-
Quantify the results of your functional assay for each time point.
-
Plot the activity of this compound as a function of the pre-incubation time. This will provide an estimate of the functional half-life of this compound in your specific cell culture conditions.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in long-term experiments (>24h) | Degradation of this compound: The compound may not be stable for extended periods in aqueous media at 37°C. | 1. Refresh the cell culture medium with freshly diluted this compound every 24 hours. 2. Perform the stability assessment protocol described above to determine the functional half-life in your specific medium. |
| Precipitate forms when adding this compound to media | Poor Solubility: The concentration of this compound may be too high, or the final DMSO concentration may be insufficient to maintain solubility. | 1. Ensure the final DMSO concentration is between 0.1% and 0.5%.[7] 2. Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous medium. 3. Visually inspect the medium under a microscope after adding this compound to confirm the absence of precipitate. |
| Inconsistent results between experiments | Improper Storage/Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Aliquot the stock solution into single-use volumes upon initial preparation.[5][6] 2. Always use a fresh aliquot for each experiment. |
| High levels of cytotoxicity observed | Solvent Toxicity: The final concentration of DMSO may be too high for your cell line. Off-target effects: Although selective, at high concentrations this compound may have off-target effects. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. 2. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).[7] Always include a vehicle-only control. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ML 141 | Rho GTPases | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 억제제 사용 방법 [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of ML141 in Experiments
Welcome to the technical support center for ML141, a selective inhibitor of Cdc42 GTPase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols to help minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, potent, and selective small molecule inhibitor of the Cell division control protein 42 homolog (Cdc42) GTPase.[1][2] It acts as a reversible and non-competitive allosteric inhibitor, meaning it binds to a site on the Cdc42 protein distinct from the GTP-binding pocket.[1] This binding locks Cdc42 in an inactive conformation, thereby preventing it from activating downstream signaling pathways involved in cellular processes like cytoskeleton organization, cell migration, and cell cycle progression.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is reported to have excellent selectivity for Cdc42 over other Rho family GTPases such as Ras, Rab2, and Rab7 at concentrations up to 100 µM in biochemical assays, some cellular context-dependent off-target effects have been observed.[2] For instance, in EGF-stimulated 3T3 cells, this compound has been shown to decrease the levels of active, GTP-bound Rac1 by over 40%, suggesting a potential indirect effect on the Rac1 signaling pathway. It is crucial to consider that at higher concentrations, the risk of off-target binding to other proteins increases.
Q3: How can I be sure that the observed phenotype in my experiment is due to Cdc42 inhibition and not an off-target effect?
A3: This is a critical aspect of using any small molecule inhibitor. To confirm that your observed effects are on-target, a multi-pronged approach is recommended:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired biological effect. Using the lowest effective concentration minimizes the risk of engaging off-target proteins.
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This will help to rule out effects caused by the chemical scaffold of the molecule itself.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Cdc42. The phenotype observed with genetic perturbation should mimic the effects of this compound treatment.
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors related to the handling and use of this compound:
-
Compound Stability: Ensure that your this compound stock solutions are prepared and stored correctly. Repeated freeze-thaw cycles of DMSO stocks should be avoided. It is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Solubility Issues: this compound is soluble in DMSO. When diluting into aqueous buffers for your experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid both solvent-induced artifacts and compound precipitation. If you observe precipitation upon dilution, you may need to optimize your buffer conditions or consider using a different formulation strategy.
-
Cell Line Variability: Different cell lines may have varying levels of Cdc42 expression and activity, as well as different expression profiles of potential off-target proteins. This can lead to variability in the observed response to this compound.
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound against Cdc42 and other related GTPases.
| Target | Assay Condition | Potency (IC50 / EC50) | Reference |
| On-Target | |||
| Cdc42 (wild-type) | Nucleotide depleted, with Mg2+ | IC50 ≈ 0.2 µM | |
| Cdc42 (wild-type) | In vitro GTP-binding assay | EC50 = 2.1 µM | [1] |
| Cdc42 (Q61L mutant) | In vitro GTP-binding assay | EC50 = 2.6 µM | [1] |
| Off-Target | |||
| Rac1 (wild-type) | In vitro GTP-binding assay | IC50 > 100 µM | |
| Ras (wild-type) | In vitro GTP-binding assay | IC50 > 100 µM | |
| Rab7 (wild-type) | In vitro GTP-binding assay | IC50 > 100 µM | |
| Rab2a (wild-type) | In vitro GTP-binding assay | IC50 > 100 µM |
Key Experimental Protocols
Protocol 1: Cdc42 Activation Assay (G-LISA)
This protocol describes a method to quantify the amount of active, GTP-bound Cdc42 in cell lysates using a G-LISA™ kit.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Cdc42 G-LISA™ Activation Assay Kit (contains plates pre-coated with Cdc42-binding protein, antibodies, and detection reagents)
-
Protease inhibitors
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
G-LISA™ Assay:
-
Follow the G-LISA™ kit manufacturer's instructions. Typically, this involves:
-
Adding the equalized cell lysates to the wells of the Cdc42-GTP binding plate.
-
Incubating to allow the active Cdc42 to bind to the effector protein coated on the plate.
-
Washing the wells to remove unbound proteins.
-
Adding a specific anti-Cdc42 antibody.
-
Adding a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding the detection reagent and measuring the signal (e.g., absorbance at 490 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the blank readings from all samples.
-
Calculate the fold change in active Cdc42 levels in this compound-treated samples compared to the vehicle control.
-
Protocol 2: Cell Migration (Wound Healing/Scratch) Assay
This assay is used to assess the effect of this compound on collective cell migration.
Materials:
-
Cells that form a confluent monolayer
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200 or p1000)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch in each well at time 0. Mark the location of the image to ensure the same field is imaged at subsequent time points.
-
Incubate the plate at 37°C.
-
Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine if this compound is cytotoxic at the concentrations used in your experiments.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Visualizations
Caption: Simplified Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
ML141 Technical Support Center: Optimizing Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using ML141, a selective and reversible non-competitive inhibitor of Cdc42 GTPase. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive, allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP-binding pocket, inducing a conformational change that locks Cdc42 in an inactive state and prevents it from participating in downstream signaling pathways. This inhibitory action is reversible.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A common starting concentration for this compound in various cell lines is 10 µM. However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Q3: How long should I incubate my cells with this compound to achieve maximum inhibition of Cdc42?
A3: The optimal incubation time for maximum Cdc42 inhibition is cell-type and context-dependent. Based on published studies, significant inhibition of Cdc42 activity has been observed with incubation times ranging from 30 minutes to 24 hours. For acute inhibition studies, a shorter incubation time may be sufficient. For experiments investigating downstream effects or cellular processes that unfold over a longer period, such as cell differentiation, extended incubation times may be necessary. To determine the precise optimal incubation time for your specific experiment, a time-course experiment is highly recommended.
Q4: Can this compound affect other Rho GTPases?
A4: this compound has been shown to be highly selective for Cdc42 over other Rho family GTPases like Rac1 and RhoA at commonly used concentrations.[1] However, at higher concentrations, off-target effects may be possible. It is good practice to include appropriate controls to verify the specificity of the observed effects.
Q5: Is this compound cytotoxic?
A5: this compound has been reported to have low cytotoxicity in multiple cell lines at effective concentrations (e.g., up to 10 µM) for incubation periods of up to 48 hours.[2] Nevertheless, it is advisable to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) for your specific cell line and experimental conditions to rule out any confounding effects of cell death.
Data Summary: this compound Incubation Time and Concentration
The following table summarizes quantitative data from various studies on the use of this compound.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Adipose-Derived Mesenchymal Stem Cells | 10 µM | 24 hours | Significant decrease in Cdc42-GTP levels | [1] |
| Porcine Oocytes | Not Specified | 27 hours | Disappearance of specific Cdc42 localization | |
| Porcine Oocytes | Not Specified | 44 hours | Inhibition of polar body extrusion | |
| Human Colorectal Cancer Cells (LoVo and Hct116) | 20 µM | 24 hours | Significant inhibition of Cdc42 and downregulation of related proteins | |
| Various Cell Lines | 10 µM | 30 minutes | Selective reduction of GTP-bound Cdc42 | [3] |
| Swiss 3T3 Fibroblasts | 1 or 10 µM | 1 hour | Inhibition of EGF-stimulated Cdc42 activation |
Experimental Protocols
Protocol: GTPase Activity Assay (G-LISA)
This protocol outlines a general procedure for measuring active (GTP-bound) Cdc42 levels in cells treated with this compound using a G-LISA™ assay, a 96-well plate-based method.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cdc42 G-LISA™ Activation Assay Kit (contains all necessary reagents and a 96-well plate)
-
Protease inhibitor cocktail
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Cell Treatment (Time-Course):
-
Prepare dilutions of this compound in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO).
-
For a time-course experiment, treat separate wells of cells with this compound for different durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (from the G-LISA kit, supplemented with protease inhibitors).
-
Incubate on ice for 5-10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 2 minutes at 4°C.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions for the G-LISA™ kit. This typically involves:
-
Adding the cell lysates to the wells of the Cdc42-GTP binding plate.
-
Incubating to allow active Cdc42 to bind.
-
Washing the wells to remove unbound proteins.
-
Adding a specific antibody that detects the bound Cdc42.
-
Adding a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding the substrate and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance (or calculated Cdc42 activity) as a function of incubation time to determine the time point of maximum inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suboptimal this compound inhibition.
References
- 1. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing ML141 Cytotoxicity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the use of ML141, a selective inhibitor of Cdc42 GTPase, at high concentrations in experimental settings.
Troubleshooting Guides
High concentrations of this compound can lead to off-target effects and cytotoxicity, confounding experimental results. This guide provides solutions to common problems encountered during the use of this compound.
Table 1: Troubleshooting Guide for this compound-Induced Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed even at reported effective concentrations. | Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. | Determine the optimal, non-toxic concentration range for your specific cell line by performing a dose-response curve (e.g., 0.1 µM to 50 µM) and assessing cell viability using assays like MTT or LDH. |
| Prolonged exposure: Continuous exposure to this compound, even at lower concentrations, can lead to cumulative toxicity. | Reduce the incubation time. Conduct a time-course experiment to find the minimum duration required to observe the desired inhibitory effect on Cdc42. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[1] | |
| Inconsistent results or lack of Cdc42 inhibition at non-toxic concentrations. | Inhibitor inactivity: Improper storage or handling may have degraded the this compound stock. | Prepare a fresh stock solution of this compound. Verify its activity using a cell-free Cdc42 activation assay or by assessing a known downstream effect. |
| Suboptimal assay conditions: The experimental conditions may not be optimal for this compound activity. | Optimize assay parameters such as cell density, serum concentration, and timing of this compound addition. | |
| Unexpected phenotypic changes not related to Cdc42 inhibition. | Off-target effects: At high concentrations, this compound may interact with other cellular targets. | Use the lowest effective concentration of this compound. Consider using a secondary, structurally different Cdc42 inhibitor to confirm that the observed phenotype is specific to Cdc42 inhibition. Perform proteomics analysis to identify potential off-target proteins. |
| Reduced cytotoxic effect at very high concentrations. | Compound precipitation: this compound may precipitate out of solution at very high concentrations in aqueous media. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. |
| Cellular defense mechanisms: Cells may activate stress response pathways that counteract the toxic effects at extremely high concentrations. | This is a complex biological phenomenon. Focus on using concentrations within the optimal inhibitory and non-toxic range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound in cell-based assays?
A1: The effective concentration of this compound as a Cdc42 inhibitor is in the low micromolar range, with EC50 values of 2.1 µM for wild-type Cdc42 and 2.6 µM for the Q61L mutant.[2] It is recommended to start with a dose-response experiment ranging from 0.1 µM to 20 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: At what concentrations does this compound typically become cytotoxic?
A2: Cytotoxicity is cell-line dependent and time-dependent. For example, this compound is not cytotoxic to Swiss 3T3 or Vero E6 cells at concentrations up to 10 µM for 24 and 48 hours, respectively.[2] However, some cytotoxicity was observed in SKOV3ip cells at 10 µM after a 4-day treatment.[2] Prolonged exposure (e.g., 30 days) to 10 µM this compound has been shown to induce significant apoptosis in human adipose-derived stem cells.
Q3: What are the known off-target effects of this compound at high concentrations?
A3: While this compound is highly selective for Cdc42 over other Rho family GTPases like Rac1, Rab2, and Rab7, high concentrations may lead to off-target effects.[2][3] Some studies have suggested that this compound can cause a partial inhibition of EGF-stimulated GTP-Rac1 content in cells at concentrations of 1-10 µM, which is not due to direct inhibition of Rac1 GTPase activity but may involve upstream regulators.[4] Researchers should be cautious about potential off-target effects and use appropriate controls to validate their findings.
Q4: How can I distinguish between cytotoxicity and a specific anti-proliferative effect of this compound?
A4: To differentiate between general cytotoxicity and a specific anti-proliferative effect, it is recommended to use multiple cell health assays in parallel. For instance, an MTT or resazurin (B115843) assay can measure metabolic activity (indicative of proliferation), while an LDH release assay or a live/dead cell stain (e.g., trypan blue, calcein-AM/propidium iodide) can specifically quantify cell death. A specific anti-proliferative effect would show a reduction in metabolic activity without a significant increase in markers of cell death.
Q5: What is the best way to prepare and store this compound to maintain its activity and minimize solvent-related cytotoxicity?
A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture wells is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well tissue culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
G-LISA™ Cdc42 Activation Assay
This protocol provides a quantitative ELISA-based method to measure the active, GTP-bound form of Cdc42.
Materials:
-
Cells of interest
-
This compound
-
G-LISA™ Cdc42 Activation Assay Kit (containing all necessary buffers, antibodies, and reagents)
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells using the lysis buffer provided in the kit and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Plate Preparation: Add the prepared cell lysates to the Cdc42-GTP affinity plate and incubate.
-
Washing: Wash the plate to remove unbound proteins.
-
Primary Antibody Incubation: Add the anti-Cdc42 primary antibody and incubate.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Cdc42 in the sample.
Visualizations
Caption: Cdc42 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Assessing this compound Cytotoxicity.
Caption: Decision Tree for Troubleshooting this compound Cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Confirming Cdc42 Inhibition by ML141
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of Cdc42 by the small molecule inhibitor ML141. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Cdc42?
This compound is a potent, selective, and reversible non-competitive allosteric inhibitor of Cdc42 GTPase.[1][2][3] It functions by binding to a site distinct from the GTP/GDP binding pocket, which prevents the binding of GTP to Cdc42.[3][4] This locks Cdc42 in an inactive conformation, thereby inhibiting its downstream signaling.[3] this compound has demonstrated selectivity for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7.[1][2]
Q2: What is the primary method to confirm Cdc42 inhibition by this compound?
The most direct and widely accepted method is a Cdc42 activation assay , often performed as a pull-down assay.[5][6][7] This technique utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK1), which specifically binds to the active, GTP-bound form of Cdc42.[6][8][9] By treating cells with this compound and then performing a pull-down with PAK1-PBD beads, one can measure the amount of active Cdc42. A successful inhibition will result in a decreased amount of Cdc42 pulled down in the this compound-treated sample compared to the control, as detected by Western blotting.[5][6][10]
Q3: What are the expected effective concentrations and IC50 values for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, the following table summarizes reported values:
| Parameter | Value | Conditions |
| EC50 | 2.1 µM (wild-type) | Inhibition of Cdc42 |
| EC50 | 2.6 µM (Q61L mutant) | Inhibition of Cdc42 |
| IC50 | ~200 nM | Inhibition of Cdc42 GTPase (in the presence of Mg2+) |
| IC50 | 2.6 µM | HTS bead-based assay (in the presence of EDTA) |
| Effective Concentration | 1-10 µM | Cell-based assays (e.g., G-LISA, filopodia formation) |
| Effective Concentration | 10 µM | Used in various cell lines (e.g., hADSCs, 3T3 cells)[2][11] |
Q4: Can I confirm Cdc42 inhibition by looking at downstream signaling?
Yes, assessing the phosphorylation status of downstream effectors of Cdc42 can serve as an indirect confirmation of its inhibition. A key downstream target is p21-activated kinase 1 (PAK1).[8][9] Upon activation by Cdc42, PAK1 undergoes autophosphorylation.[12][13] Therefore, a decrease in the level of phosphorylated PAK1 (p-PAK1) following this compound treatment would suggest successful Cdc42 inhibition. This can be measured by Western blotting using an antibody specific for p-PAK1.
Troubleshooting Guide
Issue 1: No decrease in active Cdc42 is observed after this compound treatment in a pull-down assay.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a range of 1-20 µM.[14] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A common starting point is 30 minutes to 24 hours, depending on the cellular process being studied.[4][11] |
| Rapid Hydrolysis of GTP-Cdc42 | Ensure all steps of the pull-down assay are performed at 4°C or on ice to minimize the hydrolysis of GTP to GDP.[15] Work quickly and use ice-cold buffers. |
| Poor Cell Lysis | Use a lysis buffer compatible with GTPase activation assays, often containing MgCl2 and protease inhibitors. Ensure complete cell lysis to release Cdc42.[16] |
| Low Abundance of Active Cdc42 | Stimulate cells with a known Cdc42 activator (e.g., EGF, fibronectin) before this compound treatment to ensure a detectable level of active Cdc42.[7][16] |
| Inactive PAK1-PBD Beads | Use commercially available and validated PAK1-PBD agarose (B213101) or magnetic beads. Ensure proper storage and handling to maintain their binding activity.[6] |
Issue 2: High background or non-specific bands in the Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the stringency of your Western blot washes (e.g., increase the number of washes or the Tween-20 concentration in your wash buffer). Block the membrane with 5% non-fat dry milk or 3% BSA for at least 1 hour.[10][17] |
| Contamination of Pull-down with Non-specific Proteins | Pre-clear the cell lysate with beads (without the PAK1-PBD) before the pull-down to reduce non-specific binding.[18] |
| Hydrophobic Protein Adherence | Wash the beads with a buffer containing a mild detergent like Triton X-100 after the pull-down.[18] |
Issue 3: Conflicting results or suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| This compound Off-Target Effects | While selective, off-target effects can occur. Some studies have reported conflicting efficacy of this compound.[19][20] Validate your findings using a secondary method, such as a cell-based functional assay. |
| Functional Redundancy | Other Rho GTPases, like Rac1, can sometimes compensate for Cdc42 inhibition. Consider using inhibitors for other related GTPases as controls or using cell lines with specific knockouts. |
| Cellular Context Dependence | The effects of Cdc42 inhibition can be highly dependent on the cell type and the specific signaling pathway being investigated. Carefully consider the biological context of your experiment. |
Experimental Protocols
Cdc42 Activation Pull-Down Assay
This protocol is a generalized procedure based on commercially available kits.[5][6][10][21]
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat the cells with this compound at the optimized concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO). If necessary, stimulate the cells with a Cdc42 activator.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate ice-cold lysis/wash buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[15]
-
-
Pull-Down of Active Cdc42:
-
Determine the protein concentration of the supernatant. Use an equal amount of protein for each sample (typically 0.5 - 1 mg).
-
Add PAK1-PBD agarose beads to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).[22]
-
Wash the beads 3 times with ice-cold lysis/wash buffer.
-
-
Western Blot Analysis:
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for Cdc42.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Analyze the band intensity to compare the levels of active Cdc42 between treated and control samples. Also, run a Western blot for total Cdc42 from the initial cell lysates to ensure equal protein loading.
-
Visualizations
Caption: Cdc42 signaling pathway and point of inhibition by this compound.
Caption: Workflow for confirming Cdc42 inhibition using a pull-down assay.
Caption: Troubleshooting decision tree for a failed Cdc42 pull-down assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cdc42 Activation Assays [cellbiolabs.com]
- 6. Cdc42 Activation Assay Kit (ab211163) | Abcam [abcam.com]
- 7. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Evidence for Pak1 Autoinhibition and Its Release by Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. abcam.com [abcam.com]
- 18. Pull Down Assay Technical - Profacgen [profacgen.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Technical Support Center: Troubleshooting ML141 Effects on Cell Migration
This technical support guide addresses a common issue encountered by researchers: the failure of ML141 to inhibit cell migration in experimental settings. While this compound is a known inhibitor of the Cdc42 GTPase, its effects on cell migration can be complex and context-dependent. This guide provides a structured approach to troubleshooting, offering potential explanations, validation protocols, and alternative strategies.
Troubleshooting Guide
This section provides answers to the critical question of why this compound may not be producing the expected inhibitory effect on cell migration.
Q1: Why is this compound not inhibiting cell migration in my experiment?
There are several potential reasons, which can be broadly categorized into issues with the compound, the experimental setup, or the underlying biology of the cell system being used.
-
Reason 1: Issues with the Compound
-
Purity and Integrity: The purity of the this compound compound may be insufficient, or it may have degraded during storage.
-
Solubility: this compound is typically dissolved in DMSO. Incomplete solubilization can lead to a lower effective concentration in your media.
-
Concentration: The concentration used may be too low to elicit a response in your specific cell line. While the EC50 is often in the low micromolar range (2-10 µM), the optimal concentration can be cell-type dependent.[1][2][3]
-
-
Reason 2: Suboptimal Experimental Assay Conditions
-
Assay Choice: The chosen migration assay (e.g., Wound Healing, Transwell) may not be suitable for your cell type or the specific aspect of migration you aim to study.
-
Cell Health and Density: Poor cell viability, inaccurate cell counting, or seeding at a density that is too high or too low can significantly impact migration results.[4][5]
-
Incubation Time: The duration of the assay may be too short or too long, preventing the observation of a clear inhibitory effect.
-
Lack of Chemoattractant Gradient (Transwell Assays): An insufficient chemoattractant gradient between the upper and lower chambers will result in low basal migration, making it difficult to observe inhibition.[4] Consider serum-starving cells for 12-24 hours before the assay to increase their sensitivity to chemoattractants.[4][5]
-
-
Reason 3: Cell-Type Specific and Biological Factors
-
Conflicting Literature Reports: It is crucial to acknowledge that while this compound was identified as a Cdc42 inhibitor that blocks filopodia formation, some recent studies have reported that this compound fails to inhibit cell migration or substantially reduce Cdc42 activity in certain contexts.[6][7][8] Your result may be consistent with these findings.
-
Cdc42-Independent Migration: The specific cell line you are using may rely on signaling pathways for migration that are not predominantly driven by Cdc42. Other Rho GTPases, like Rac1 or RhoA, may play a more dominant role.
-
Compensatory Signaling: Cells can adapt to the inhibition of one pathway by upregulating parallel or alternative signaling routes to maintain their migratory capacity.
-
Context-Dependent Role of Cdc42: In some highly aggressive cancer cells, Cdc42 can act as a negative regulator of migration. In such cases, inhibiting Cdc42 with this compound could paradoxically enhance, rather than inhibit, cell migration.[9]
-
Recommended Actions & Next Steps
This section outlines a logical sequence of experiments to validate your system and explore alternatives if this compound is not the right tool for your specific research question.
Q2: What experimental steps should I take to validate my results?
A systematic approach is needed to pinpoint the source of the issue. We recommend the following validation steps.
-
Confirm this compound Activity on a Direct Cdc42-Mediated Process: Before concluding that this compound is ineffective, test its activity on a well-established Cdc42-dependent process other than migration. A prime example is filopodia formation .[10] If this compound inhibits filopodia but not migration, it suggests the compound is active, but migration in your cells is not solely dependent on the Cdc42 functions blocked by this compound.
-
Directly Measure Cdc42 Activity: Use a biochemical assay, such as a G-LISA or a PAK-PBD pull-down assay, to directly measure the levels of active, GTP-bound Cdc42 in your cells with and without this compound treatment.[2][11] This will confirm whether this compound is engaging its target in your specific cell line.
-
Optimize Your Migration Assay: Perform optimization experiments using controls to determine the ideal cell seeding density and assay duration.[4]
-
Validate the Role of Cdc42 Using an Orthogonal Method: Use a genetic approach, like siRNA or shRNA-mediated knockdown of Cdc42, to see if it phenocopies the effect (or lack thereof) observed with this compound. If Cdc42 knockdown inhibits migration, but this compound does not, it could point to an issue with the compound or its mechanism in your cells.
Q3: Should I consider using alternative inhibitors if this compound is ineffective?
Yes. If you have validated that Cdc42 is involved in migration in your cell line (e.g., via siRNA) but this compound is still not effective, or if you wish to explore other nodes in the pathway, considering alternative small molecules is a sound strategy. Several other inhibitors targeting Cdc42 or related pathways have been described.
| Inhibitor | Target(s) | Reported Effect on Migration | Reference(s) |
| CASIN | Cdc42 (inhibits GEF-catalyzed GDP dissociation) | Inhibits directional migration. | [7] |
| AZA197 | Cdc42 (inhibits Cdc42-GEF interaction) | Decreases colon cancer cell invasion and proliferation. | [12] |
| MBQ-167 | Dual Cdc42/Rac1 inhibitor | Inhibits metastatic breast cancer growth and migration. | [6][12] |
| R-Ketorolac | Allosteric inhibitor of Rac1 and Cdc42 | Reduces ovarian cancer cell migration and invasion. | [6][12] |
Experimental Protocols
Protocol 1: Transwell Migration Assay
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the culture medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Harvest and resuspend the serum-starved cells in serum-free medium at a pre-optimized concentration.
-
Add the cell suspension to the upper chamber (the Transwell insert). Include your test compound (this compound) and vehicle control (DMSO) in the cell suspension.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a pre-determined duration (e.g., 4-24 hours).
-
Staining and Visualization:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.
-
-
Quantification:
-
Elute the Crystal Violet stain and measure the absorbance using a plate reader.
-
Alternatively, count the number of DAPI-stained cells in several representative fields of view under a microscope.
-
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a culture plate and allow them to grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip (p200 or p10) to create a straight "scratch" or gap in the monolayer.
-
Treatment: Gently wash the plate with PBS to remove dislodged cells. Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately acquire an image of the scratch at time 0. Place the plate in an incubator with live-cell imaging capabilities or return it to a standard incubator and take images at regular intervals (e.g., every 6, 12, 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated as the change in wound area over time.
FAQs
Q: What is the established mechanism of action for this compound? A: this compound is a selective, reversible, and non-competitive allosteric inhibitor of Cdc42 GTPase.[10] It binds to a site distinct from the nucleotide-binding pocket, which is thought to lock Cdc42 in an inactive conformation and prevent it from binding GTP.[6][10]
Q: What is the recommended concentration range for this compound in cell-based assays? A: The effective concentration of this compound is cell-type dependent. Most studies use a concentration range between 2 µM and 10 µM.[1][2][3] The EC50 for inhibiting Cdc42 has been reported to be approximately 2.1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q: Is this compound cytotoxic? A: this compound is generally reported to have low cytotoxicity. For example, it was not cytotoxic to Swiss 3T3 or Vero E6 cells at concentrations up to 10 µM for 24-48 hours.[1] However, some minor cytotoxic effects have been noted in other cell lines at 10 µM after prolonged treatment (4 days).[1] It is good practice to perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your migration experiment.
Q: How selective is this compound? A: this compound has been shown to be highly selective for Cdc42 over other closely related Rho family GTPases, such as Rac1, Rab2, and Rab7, where it showed no appreciable inhibitory activity at concentrations up to 100 µM.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. corning.com [corning.com]
- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc42 negatively regulates intrinsic migration of highly aggressive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of experiments with ML141
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using ML141, a selective inhibitor of the Cdc42 GTPase. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2] It functions through an allosteric mechanism, binding to a site distinct from the GTP/GDP binding pocket.[2][3] This binding event is thought to induce a conformational change that prevents GTP from binding to Cdc42, thereby locking the protein in an inactive state.[3]
Q2: How selective is this compound for Cdc42 over other Rho family GTPases?
A2: this compound exhibits high selectivity for Cdc42. In various studies, it has shown little to no inhibitory activity against other Rho family members like Rac1, Rab2, and Rab7 at concentrations where it potently inhibits Cdc42.[1][2] However, some studies have reported a moderate decrease in GTP-Rac1 levels at higher concentrations of this compound, suggesting potential off-target effects that should be considered in experimental design.[4]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a general starting range for cell-based assays is 1-10 µM.[1][5] For example, 10 µM this compound has been effectively used to inhibit bradykinin-induced filopodia formation in 3T3 cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO. For a 10 mM stock solution, dissolve 4.08 mg of this compound (MW: 407.49 g/mol ) in 1 mL of DMSO. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q5: What are some common off-target effects or unexpected results observed with this compound?
A5: While this compound is highly selective, potential off-target effects have been noted. As mentioned, a reduction in active Rac1 levels has been observed in some contexts.[4] Researchers should also be aware that the inhibition of Cdc42 can have broad downstream effects on various cellular processes, including cell polarity, migration, and cytoskeletal organization.[6][7] Unexpected phenotypes may arise from the complex role of Cdc42 in cellular signaling. It is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Recommendation |
| Inconsistent or variable results between experiments | 1. Inconsistent this compound concentration. 2. Degradation of this compound stock solution. 3. Variation in cell passage number or health. 4. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a validated stock for each experiment. 2. Aliquot and store this compound stock solutions at -20°C. Avoid repeated freeze-thaw cycles. 3. Use cells within a consistent and low passage number range. Monitor cell health and confluence. 4. Standardize all incubation times precisely. |
| High background or non-specific effects | 1. This compound concentration is too high. 2. Off-target effects. 3. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Include a negative control (e.g., an inactive analog if available) and a positive control for the observed phenotype. Consider using a secondary inhibitor targeting a different node in the pathway to confirm specificity. 3. Ensure the final DMSO concentration in your assay is consistent across all conditions and is below a toxic threshold (typically <0.5%). |
| No observable effect of this compound | 1. This compound is inactive. 2. Insufficient this compound concentration. 3. The cellular process is not Cdc42-dependent in your model system. 4. Incorrect experimental timing. | 1. Test the activity of your this compound stock in a validated assay, such as a Cdc42 activation assay. 2. Increase the concentration of this compound. 3. Confirm the role of Cdc42 in your process of interest using a complementary method, such as siRNA-mediated knockdown. 4. Optimize the timing of this compound treatment relative to the stimulation or measurement of the phenotype. |
Assay-Specific Troubleshooting
Cdc42 Activity Assays (G-LISA or Pull-down)
| Issue | Possible Cause | Recommendation |
| Low signal in positive control (GTPγS-loaded lysate) | 1. Inefficient lysis and protein extraction. 2. Inactive GTPγS. 3. Insufficient lysate concentration. | 1. Ensure the lysis buffer contains protease inhibitors and is appropriate for GTPase extraction. 2. Use a fresh stock of GTPγS. 3. Use a sufficient amount of total protein for the pull-down (typically >0.5 mg).[8] |
| High background in negative control (GDP-loaded lysate) | 1. Incomplete nucleotide exchange. 2. Non-specific binding to beads. | 1. Ensure sufficient incubation time with GDP. 2. Pre-clear the lysate with beads before the pull-down. |
| No difference between control and this compound-treated samples | 1. Suboptimal this compound concentration or incubation time. 2. Cdc42 is not activated under your experimental conditions. | 1. Optimize the concentration and pre-incubation time of this compound. 2. Include a positive control for Cdc42 activation (e.g., EGF stimulation) to ensure the assay is working. |
Filopodia Formation Assay
| Issue | Possible Cause | Recommendation |
| No filopodia formation in the positive control (e.g., bradykinin-stimulated cells) | 1. Suboptimal stimulant concentration or incubation time. 2. Cells are not responsive. | 1. Optimize the concentration and timing of the stimulant. 2. Ensure cells are healthy and at an appropriate confluence. |
| High variability in filopodia number between cells | 1. Heterogeneity in the cell population. 2. Subjectivity in quantification. | 1. Analyze a large number of cells to obtain statistically significant results. 2. Establish clear, objective criteria for identifying and counting filopodia. Use automated image analysis software if possible. |
Experimental Protocols
Cdc42 Activation Assay (Pull-down based)
This protocol is adapted from commercially available kits and common laboratory practices.[8]
Materials:
-
Cells of interest
-
This compound
-
Stimulant for Cdc42 activation (e.g., EGF)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease inhibitor cocktail)
-
PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads
-
GTPγS and GDP for controls
-
Wash Buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
SDS-PAGE and Western blotting reagents
-
Anti-Cdc42 antibody
Procedure:
-
Seed and culture cells to the desired confluence.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1 hour).
-
Stimulate cells with the appropriate agonist (e.g., 100 ng/mL EGF for 2-5 minutes) to activate Cdc42.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize the protein concentration of the lysates.
-
Optional Controls: In parallel, take a portion of the untreated lysate and incubate with GTPγS (positive control) or GDP (negative control) to confirm the assay is working.
-
Incubate an equal amount of protein from each sample with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Cdc42 antibody.
Filopodia Formation Assay
Materials:
-
Cells cultured on glass coverslips (e.g., 3T3 fibroblasts)
-
This compound
-
Stimulant for filopodia formation (e.g., bradykinin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Rhodamine Phalloidin)
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and spread.
-
Serum-starve the cells if necessary to reduce basal Cdc42 activity.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a filopodia-inducing agent (e.g., 100 ng/mL bradykinin (B550075) for 10-30 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Stain for F-actin with fluorescently-labeled phalloidin for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Image the cells using fluorescence microscopy and quantify the number and length of filopodia per cell.
Data Presentation
Table 1: Inhibitory Potency of this compound against Cdc42
| Assay Condition | Target | IC50 / EC50 | Reference |
| Bead-based assay with 1 mM EDTA, 100 nM BODIPY-FL-GTP | Wild-type Cdc42 | ~2.6 µM (IC50) | [1] |
| Bead-based assay with 1 mM EDTA, 100 nM BODIPY-FL-GTP | Q61L mutant Cdc42 | ~5.4 µM (IC50) | [1] |
| Bead-based assay with 1 mM Mg2+, 1 nM BODIPY-FL-GTP | Wild-type Cdc42 | ~200 nM (IC50) | [1] |
| Cell-based assay | Wild-type Cdc42 | 2.1 µM (EC50) | [2] |
| Cell-based assay | Q61L mutant Cdc42 | 2.6 µM (EC50) | [2] |
Table 2: Selectivity Profile of this compound
| GTPase | Activity | Concentration | Reference |
| Rac1 | No appreciable inhibition | Up to 100 µM | [1] |
| Rab2 | No appreciable inhibition | Up to 100 µM | [1] |
| Rab7 | No appreciable inhibition | Up to 100 µM | [1] |
| Ras | No appreciable inhibition | Up to 100 µM | [1] |
| GTP-Rac1 | ~41% decrease | Not specified | [4] |
Visualizations
Caption: Cdc42 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for a Cdc42 Pull-down Assay.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. CDC42 - Wikipedia [en.wikipedia.org]
- 8. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
Validating the Specificity of ML141 for Cdc42: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule inhibitor's specificity is paramount to ensure reliable experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of ML141, a widely used Cdc42 GTPase inhibitor, with other available alternatives, supported by experimental data and detailed protocols.
This compound (also known as CID-2950007) is a potent, reversible, and non-competitive allosteric inhibitor of Cdc42, a key member of the Rho family of small GTPases.[1][2][3][4] Cdc42 is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction.[1][5][6] Its overactivity has been implicated in various diseases, including cancer and immune disorders, making it a prime target for therapeutic intervention.[1][5]
This guide aims to objectively assess the specificity of this compound for Cdc42 by comparing its performance against other members of the Rho GTPase family and evaluating it alongside alternative Cdc42 inhibitors.
Comparative Analysis of Cdc42 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other closely related Rho GTPases.
| Compound | Target | IC50 / EC50 (µM) | Selectivity Notes | Reference |
| This compound | Cdc42 (wild type) | ~2.0 - 2.6 | No appreciable inhibition of Rac1, RhoA, Rab2, or Rab7 up to 100 µM. | [2][3] |
| Cdc42 (Q61L mutant) | ~2.6 - 5.4 | [2][3] | ||
| Rac1 | >100 | [2] | ||
| RhoA | >100 | [7] | ||
| Rab2 | >100 | [2] | ||
| Rab7 | >100 | [2] | ||
| ZCL278 | Cdc42 | ~50 (in cells) | Inhibits Cdc42-ITSN interaction. Does not affect Rac1 activation. | [8] |
| CASIN | Cdc42 | ~2.0 | Does not affect Rac1 or RhoA activity. | [9][10] |
| AZA197 | Cdc42 | - | Disrupts the interaction between Cdc42 and its GEFs. | [11] |
| NSC23766 | Rac1 | ~50 | Also shows some inhibitory activity against Cdc42 at higher concentrations. | [12] |
| R-Ketorolac | Cdc42/Rac1 | - | Allosteric inhibitor of nucleotide binding to both Cdc42 and Rac1. | [5] |
Note: IC50/EC50 values can vary depending on the specific assay conditions.
While this compound demonstrates high selectivity for Cdc42 in biochemical assays, some studies have raised concerns about its efficacy in certain cellular contexts, with one report suggesting it does not inhibit cell migration or suppress Cdc42 activity effectively.[5][9][12] This underscores the importance of utilizing multiple, robust validation methods.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a Cdc42 inhibitor like this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro GTP Binding Assay
This assay directly measures the inhibitor's ability to block the binding of GTP to Cdc42.
Protocol:
-
Protein Preparation: Purify recombinant GST-tagged Cdc42 and other Rho GTPases (e.g., Rac1, RhoA) from E. coli.
-
Fluorescent Nucleotide: Use a fluorescently labeled GTP analog, such as BODIPY-FL-GTP.
-
Assay Setup: In a 96-well plate, incubate the purified GTPase with varying concentrations of the inhibitor (e.g., this compound).
-
Binding Reaction: Initiate the binding reaction by adding BODIPY-FL-GTP. The presence of EDTA can modulate the affinity of GTP binding.[2]
-
Detection: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates inhibition of GTP binding.
-
Selectivity Panel: Perform the same assay with other Rho GTPases to determine selectivity.
G-LISA™ Cdc42 Activation Assay
This ELISA-based assay quantifies the levels of active, GTP-bound Cdc42 in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., Swiss 3T3 fibroblasts) and treat them with the inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
GTP-Cdc42 Binding: Add the cell lysates to a 96-well plate coated with a Cdc42-GTP-binding protein (e.g., PAK-PBD).
-
Detection: Use a specific primary antibody against Cdc42, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Quantification: Measure the signal (e.g., absorbance) to determine the amount of active Cdc42.
-
Selectivity Assessment: Perform parallel G-LISA™ assays for other Rho GTPases like Rac1 and RhoA to assess specificity.[7][13]
Cellular Phenotypic Assays
Observing the effect of the inhibitor on well-established Cdc42-dependent cellular processes provides crucial validation of its in-cell activity and specificity.
-
Filopodia Formation: Cdc42 is a primary driver of filopodia formation.[1]
-
Cell Culture: Plate cells (e.g., Swiss 3T3) on coverslips.
-
Inhibitor Treatment: Treat cells with the inhibitor or vehicle control.
-
Stimulation: Stimulate filopodia formation with an appropriate agonist (e.g., bradykinin).
-
Staining: Fix the cells and stain for F-actin using fluorescently labeled phalloidin.
-
Microscopy: Visualize and quantify filopodia using fluorescence microscopy. A specific Cdc42 inhibitor should reduce or eliminate filopodia formation.
-
-
Cell Migration Assay: Cdc42 plays a role in directed cell migration.[1]
-
Wound Healing/Transwell Assay: Create a "wound" in a confluent cell monolayer or use a transwell chamber.
-
Inhibitor Treatment: Treat the cells with the inhibitor.
-
Image Acquisition: Acquire images at different time points to monitor cell migration into the wound or through the transwell membrane.
-
Quantification: Measure the rate of wound closure or the number of migrated cells.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided.
Caption: Simplified Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of a Cdc42 inhibitor.
References
- 1. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase [vivo.health.unm.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates | MDPI [mdpi.com]
- 12. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Differential Efficacy of ML141 Across Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ML141, a potent and selective non-competitive inhibitor of the Cdc42 GTPase, has emerged as a valuable tool for investigating the intricate roles of this key signaling protein in cancer progression. While its primary mechanism is not direct cytotoxicity, this compound exhibits significant anti-cancer effects by impeding cell migration, disrupting cytoskeletal dynamics, and sensitizing cancer cells to conventional therapies. This guide provides an objective comparison of this compound's efficacy across various cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers in its effective application.
Quantitative Efficacy of this compound in Cancer Cell Lines
This compound's impact on cancer cells is multifaceted, extending beyond simple cytotoxicity. The following tables summarize its effects on cell viability, proliferation, and its ability to enhance the efficacy of other therapeutic agents. It is important to note that this compound often exhibits low direct cytotoxicity, with its principal anti-cancer effects stemming from the inhibition of Cdc42-mediated processes.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| OVCA429 | Ovarian Cancer | Cell Viability | 10 µM (4 days) | Insensitive | [1] |
| SKOV3ip | Ovarian Cancer | Cell Viability | 10 µM (4 days) | Some cytotoxicity (not statistically significant) | [1] |
| MDA-MB-231 | Basal-like Breast Cancer | Cell Viability (in combination with 10 µM Tamoxifen) | 20 µM | 70-90% decrease in cell number | [2] |
| HCC38 | Basal-like Breast Cancer | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| Hs578T | Basal-like Breast Cancer | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| MDA-MB-468 | Basal-like Breast Cancer | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| HCC70 | Basal-like Breast Cancer | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| HCC1954 | Basal-like Breast Cancer (HER2 amplification) | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| HCC1569 | Basal-like Breast Cancer (HER2 amplification) | Cell Viability (in combination with 10 µM Tamoxifen) | Not specified | 70-90% decrease in cell number | [2] |
| LoVo | Colorectal Cancer | Plate Colony Formation | 20 µM (24h) | Decreased proliferation | [3] |
| Hct116 | Colorectal Cancer | Plate Colony Formation | 20 µM (24h) | Decreased proliferation | [3] |
| Swiss 3T3 | Fibroblast (non-cancerous) | Cell Viability | up to 10 µM (24h) | Not cytotoxic | [1] |
| Vero E6 | Kidney Epithelial (non-cancerous) | Cell Viability | up to 10 µM (48h) | Not cytotoxic | [1] |
| MCF10A | Mammary Epithelial (non-cancerous) | Cell Viability (in combination with 10 µM Tamoxifen) | 20 µM | No reduction in cell number | [2] |
| Cell Line | Cancer Type | Assay | Concentration | Effect on Cell Migration/Invasion | Citation |
| OVCA429 | Ovarian Cancer | Migration Assay | Dose-dependent | Inhibition of migration | [4][5] |
| SKOV3ip | Ovarian Cancer | Migration Assay | Dose-dependent | Inhibition of migration | [4] |
| LoVo | Colorectal Cancer | Transwell Assay | 20 µM (24h) | Decreased invasion and migration | [3] |
| Hct116 | Colorectal Cancer | Transwell Assay | 20 µM (24h) | Decreased invasion and migration | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or co-treatments) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. Plate Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting Cdc42, a master regulator of the actin cytoskeleton, cell polarity, and cell cycle progression.[4][6] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
General Cdc42 Signaling Pathway
The following diagram illustrates the central role of Cdc42 in cellular signaling and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of redox/Fyn/c-Cbl pathway function by Cdc42 controls tumour initiation capacity and tamoxifen sensitivity in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 4. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
